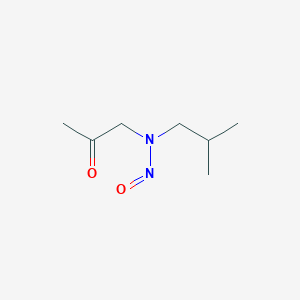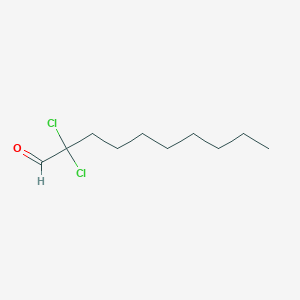
Decanal, 2,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanal, 2,2-dichloro- is an organic compound that belongs to the aldehyde family It is characterized by the presence of a decanal backbone with two chlorine atoms attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanal, 2,2-dichloro- typically involves the chlorination of decanal. This can be achieved through the reaction of decanal with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of Decanal, 2,2-dichloro- can be scaled up by using continuous flow reactors. This allows for the efficient and controlled chlorination of decanal, ensuring high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chlorination.
Analyse Des Réactions Chimiques
Types of Reactions
Decanal, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,2-dichlorodecanoic acid.
Reduction: Formation of 2,2-dichlorodecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Decanal, 2,2-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Decanal, 2,2-dichloro- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanal: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,2-Dichloropropanal: A smaller aldehyde with similar chlorination but different chain length.
2,2-Dichlorobutanal: Another aldehyde with a shorter carbon chain and similar chlorination.
Uniqueness
Decanal, 2,2-dichloro- is unique due to its specific structure, which combines the properties of a long-chain aldehyde with the reactivity of chlorine atoms. This makes it a valuable compound for various chemical and biological studies.
Propriétés
Numéro CAS |
119450-43-0 |
|---|---|
Formule moléculaire |
C10H18Cl2O |
Poids moléculaire |
225.15 g/mol |
Nom IUPAC |
2,2-dichlorodecanal |
InChI |
InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |
Clé InChI |
DINIFJDCVUFIBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
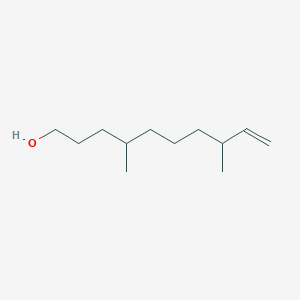
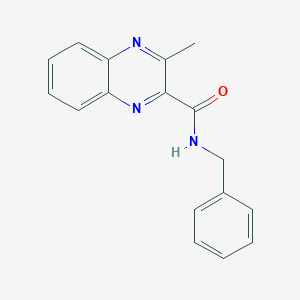
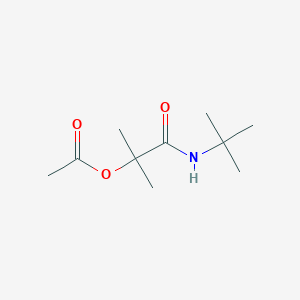
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
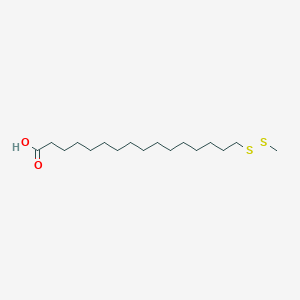
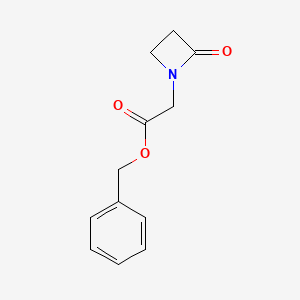
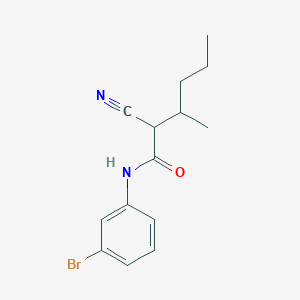
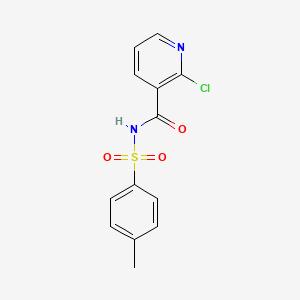
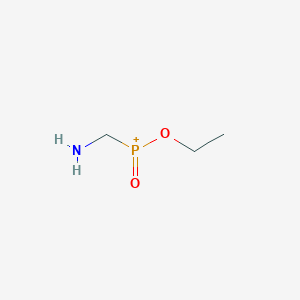
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
